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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

CAS No.: 145369-94-4; 332366-57-1

Cat. No.: B2609347

Get Quote

Part 1: Executive Summary & Physicochemical
Determinants[1]
6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 332366-57-1) is a critical heterocyclic scaffold in

medicinal chemistry, widely employed as an intermediate for antimalarial, antibacterial, and

anticancer agents.[1] Its utility is defined by the 6-position bromine (allowing cross-coupling

reactions) and the 4-position oxygen functionality.[1]

However, this compound exhibits a complex solubility profile driven by tautomeric equilibrium

and high crystal lattice energy.[1] Understanding these factors is prerequisite to successful

formulation and assay development.

The Tautomeric Barrier
The primary determinant of this compound's solubility is its tautomerism.[1] While often named

"quinolin-4-ol" (enol form), it exists predominantly as 6-bromoquinolin-4(1H)-one (keto form) in

the solid state and in polar solvents.[1]
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Enol Form (4-hydroxy): Aromatic pyridine ring; favored in gas phase or highly non-polar

environments.[1]

Keto Form (4-one): Loss of aromaticity in the pyridine ring, but stabilized by strong

intermolecular hydrogen bonding (N-H[1]···O=C). This results in a high melting point

(~283°C) and reduced solubility in common organic solvents compared to non-oxygenated

quinolines.[1]

The "Bromine Effect"
The addition of a bromine atom at the C6 position introduces significant lipophilicity and

potential for halogen bonding:

Lipophilicity: Bromine increases the LogP by approximately 0.7–0.9 units relative to the

parent quinolone.[1]

Crystal Packing: The large van der Waals radius of bromine enhances stacking interactions,

further decreasing aqueous solubility.[1]

Part 2: Solubility Profile & Solvent Compatibility[1]
The following data summarizes the solubility behavior based on physicochemical properties

and standard purification protocols.

Quantitative Physicochemical Data (Predicted &
Observed)
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Property Value / Range Implication

Melting Point 282–284 °C

Indicates very high lattice

energy; difficult to dissolve

without heating or polar aprotic

solvents.[1]

pKa (Acidic) ~9.0–10.0 (NH deprotonation)
Soluble in strong bases (pH >

11).[1]

pKa (Basic)
~1.5–2.5 (Carbonyl oxygen

protonation)

Soluble in strong acids (pH <

1).[1]

LogP (Oct/Water) ~2.4 (Predicted)

Moderate lipophilicity;

permeable but poorly soluble

in water.[1]

Water Solubility < 0.1 mg/mL (Neutral pH)
Classifiable as "Practically

Insoluble" or "Insoluble".[1]

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Solubility Rating Usage Notes

Polar Aprotic DMSO, DMF, NMP High

Primary vehicle for

stock solutions (10–50

mM).

Polar Protic Methanol, Ethanol Moderate

Soluble upon heating;

often used for

recrystallization.[1]

Chlorinated
Dichloromethane

(DCM), Chloroform
Low to Moderate

often requires MeOH

cosolvent (e.g., 9:1

DCM:MeOH) for

chromatography.[1]

Non-Polar Hexane, Diethyl Ether Insoluble

Used as anti-solvents

to precipitate the

product.[1]

Aqueous
Water, PBS (pH 7.

[1]4)
Very Low

Requires pH

adjustment or

cyclodextrin

complexation.[1]

Part 3: Visualization of Mechanisms & Workflows[1]
Diagram: Tautomeric Equilibrium & Solvation
This diagram illustrates the equilibrium between the enol and keto forms and how solvent

polarity shifts this balance, affecting solubility.[1]

Tautomeric Equilibrium Solubility Consequences

Enol Form
(6-Bromoquinolin-4-ol)

Favored in: Gas Phase / Non-polar

Keto Form
(6-Bromoquinolin-4(1H)-one)

Favored in: Solid State / Polar Solvents

 Spontaneous
(Polar Media) Intermolecular H-Bonds

(N-H ... O=C)
High Lattice Energy

(MP ~283°C)
Low Solubility

in Water & Non-polar Organics
Limits Dissolution
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Click to download full resolution via product page

Caption: Figure 1. The predominance of the Keto tautomer facilitates strong intermolecular

hydrogen bonding, resulting in high lattice energy and reduced solubility in most solvents.[1]

Diagram: Solubility Determination Decision Tree
A logical workflow for researchers to determine the precise solubility of this scaffold.
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(Spike DMSO stock into Buffer)

For HTS/Bioassays

Thermodynamic Solubility
(Solid powder + Buffer, 24h shake)

For Formulation

Analysis via HPLC-UV
(254 nm)

Define Solubility Profile

Click to download full resolution via product page
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Caption: Figure 2. Decision tree for selecting between Kinetic (high-throughput) and

Thermodynamic (equilibrium) solubility assays.

Part 4: Experimental Protocols
Protocol 4.1: Thermodynamic Solubility Determination
(Shake-Flask Method)
Use this method for precise equilibrium data.[1]

Preparation: Weigh approximately 2–5 mg of solid 6-Bromoquinolin-4-ol into a 2 mL HPLC

vial or Eppendorf tube.

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2, or water).[1]

Equilibration:

Shake or stir the suspension at 25°C (or 37°C) for 24 hours.

Note: Ensure solid material remains visible.[1] If all dissolves, add more solid.[1]

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF

membrane (avoid nylon due to potential drug binding).

Quantification:

Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile).[1]

Inject onto HPLC (C18 column).[1]

Detect at 254 nm (aromatic absorption).[1]

Calculate concentration against a standard curve prepared in DMSO.

Protocol 4.2: Kinetic Solubility (High-Throughput)
Use this method to screen for precipitation risk in biological assays.[1]

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
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Spiking: Slowly add 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate

(Final conc: 100 µM, 1% DMSO).

Incubation: Shake for 2 hours at room temperature.

Reading: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not

absorb). Increased absorbance indicates precipitation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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